molecular formula C19H15F2NO B14765562 (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one

(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one

Cat. No.: B14765562
M. Wt: 311.3 g/mol
InChI Key: NIVYQYSNRUIFIF-CKOAPEAFSA-N
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Description

(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with piperidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a double aldol condensation reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation and require further research to be fully elucidated.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5E)-3,5-bis[(2-chlorophenyl)methylidene]piperidin-4-one: Similar structure but with chlorine atoms instead of fluorine.

    (3Z,5E)-3,5-bis[(2-bromophenyl)methylidene]piperidin-4-one: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo-analogues. These properties can enhance its biological activity and make it a more attractive candidate for drug development and other applications.

Properties

Molecular Formula

C19H15F2NO

Molecular Weight

311.3 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C19H15F2NO/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21/h1-10,22H,11-12H2/b15-9-,16-10+

InChI Key

NIVYQYSNRUIFIF-CKOAPEAFSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/CN1

Canonical SMILES

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1

Origin of Product

United States

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